Coenzyme Q10

Beschreibung

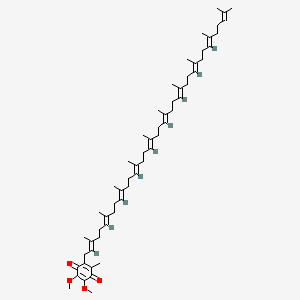

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTIUHUUMQJHFO-UPTCCGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046054 | |

| Record name | Ubidecarenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coenzyme Q10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

303-98-0 | |

| Record name | Coenzyme Q10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubidecarenone [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coenzyme Q10 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ubidecarenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coenzyme Q-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIDECARENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ27X76M46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme Q10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-52ºC | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Coenzyme Q10 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the coenzyme Q10 (CoQ10) biosynthesis pathway, a critical process for cellular energy production and antioxidant defense. The guide details the enzymatic steps, regulatory mechanisms, and key intermediates involved in the synthesis of this vital lipid. It is designed to serve as a resource for researchers and professionals in drug development seeking to understand and target this fundamental metabolic pathway.

Introduction to this compound

This compound, also known as ubiquinone, is a lipid-soluble molecule essential for mitochondrial respiratory chain function and cellular antioxidant protection. It is composed of a redox-active benzoquinone ring and a polyisoprenoid tail, which in humans consists of ten isoprene units (CoQ10)[1]. As a mobile electron carrier, CoQ10 shuttles electrons from complexes I and II to complex III of the electron transport chain, a process fundamental to ATP synthesis[2]. Beyond its role in bioenergetics, the reduced form of CoQ10, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage[3].

The this compound Biosynthesis Pathway

The biosynthesis of CoQ10 is a multi-step process that occurs primarily in the mitochondria and involves a series of nuclear-encoded enzymes known as the COQ proteins[4]. The pathway can be broadly divided into three main stages: the synthesis of the benzoquinone ring precursor, the synthesis of the decaprenyl diphosphate tail, and the final condensation and modification of the ring.

Synthesis of the Benzoquinone Ring Precursor (4-Hydroxybenzoate)

In mammals, the benzoquinone ring of CoQ10 is derived from the amino acids tyrosine or phenylalanine[4]. This process involves a series of enzymatic reactions that are not yet fully elucidated but ultimately lead to the formation of 4-hydroxybenzoate (4-HB)[5].

Synthesis of the Decaprenyl Diphosphate Tail

The ten-unit isoprenoid tail of CoQ10 is synthesized via the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis[6]. The initial precursor for this pathway is acetyl-CoA. A key regulatory enzyme in this pathway is HMG-CoA reductase, which is the target of statin drugs[7]. The synthesis of the decaprenyl diphosphate tail is catalyzed by decaprenyl diphosphate synthase, a complex of two subunits, PDSS1 and PDSS2[4].

Condensation and Benzoquinone Ring Modifications

The 4-hydroxybenzoate precursor and the decaprenyl diphosphate tail are condensed in a reaction catalyzed by 4-hydroxybenzoate polyprenyltransferase, encoded by the COQ2 gene[8][9]. Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to form the final CoQ10 molecule. These modifications are carried out by a suite of COQ enzymes, including COQ3, COQ5, COQ6, and COQ7[5][10]. Many of these enzymes are assembled into a multi-enzyme complex known as the "CoQ synthome" or "Complex Q" to facilitate the efficient channeling of intermediates[5].

A diagram illustrating the core CoQ10 biosynthesis pathway is provided below.

Quantitative Analysis of the CoQ10 Biosynthesis Pathway

Understanding the quantitative aspects of the CoQ10 biosynthesis pathway is crucial for developing therapeutic strategies. This includes enzyme kinetics, metabolite concentrations, and metabolic flux.

Enzyme Kinetics

The catalytic efficiencies of the COQ enzymes are critical determinants of the overall rate of CoQ10 synthesis. While comprehensive kinetic data for all human COQ enzymes are not yet available, some studies have begun to characterize their properties. The table below summarizes available kinetic parameters for some of the key enzymes in the pathway.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |

| COQ1 (Complex I) | CoQ1 | 20 | - | [11] |

| COQ7 | NADH | 141.7 | 1.2 | [12] |

Note: This table is populated with limited available data and will be updated as more research becomes available. The kinetic parameters can vary depending on the experimental conditions and the specific substrates used.

Metabolite Concentrations and Metabolic Flux

The concentrations of intermediates in the CoQ10 pathway and the overall flux through the pathway are tightly regulated. Stable isotope tracing and metabolic flux analysis (MFA) are powerful techniques used to quantify these parameters[1][13][14][15][16]. These studies have revealed that the availability of the 4-HB precursor can be a rate-limiting factor for CoQ10 biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of CoQ10 is regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms, to ensure that cellular needs for this vital molecule are met.

Transcriptional Regulation

Several transcription factors have been implicated in the regulation of COQ gene expression.

-

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): This nuclear receptor, activated by fatty acids, has been shown to regulate the expression of genes involved in CoQ10 biosynthesis, linking lipid metabolism to CoQ10 production[6][7][17][18][19][20][21].

-

NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells): This transcription factor, a key regulator of the inflammatory response, can also influence the expression of COQ genes, suggesting a link between inflammation and CoQ10 metabolism[2][22][23][24][25]. The diagram below illustrates a simplified overview of the NF-κB signaling pathway.

Post-Transcriptional Regulation

RNA-binding proteins (RBPs) have emerged as important regulators of CoQ10 biosynthesis. For example, Puf3p in yeast has been shown to regulate the stability and translation of COQ5 mRNA[4][26][27]. In mammalian cells, proteins like HuR are also implicated in the post-transcriptional control of COQ gene expression[28].

Post-Translational Modification

The activity of COQ proteins can be modulated by post-translational modifications such as phosphorylation[1][5][13][14][22]. For instance, the phosphorylation state of COQ7 is thought to be a key regulatory point in the pathway[28]. Protein kinases, such as PKA, and phosphatases are involved in this regulatory layer[29][30][31][32][33].

The following diagram depicts the workflow for analyzing post-translational modifications of COQ proteins.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the CoQ10 biosynthesis pathway.

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is the gold standard for quantifying CoQ10 levels in biological samples[8][34][35][36].

Methodology:

-

Sample Preparation: Tissues or cells are homogenized and lipids are extracted using an organic solvent mixture, typically containing hexane and an alcohol (e.g., ethanol or propanol).

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase, often a mixture of alcohols and salts, is used to separate CoQ10 from other lipids.

-

Detection: CoQ10 is detected using a UV detector, typically at a wavelength of 275 nm. Electrochemical detection can also be used for increased sensitivity and to differentiate between the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ10.

-

Quantification: The concentration of CoQ10 is determined by comparing the peak area of the sample to that of a known standard.

CoQ Enzyme Activity Assays

Assessing the activity of individual COQ enzymes is essential for understanding the functional consequences of genetic mutations or the effects of potential drug candidates. These assays are typically performed using mitochondrial extracts or purified recombinant proteins.

General Protocol for a Methyltransferase Assay (e.g., COQ5):

-

Reaction Mixture: Prepare a reaction buffer containing the mitochondrial extract or purified COQ5 enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the appropriate CoQ intermediate substrate. A radiolabeled methyl group on SAM ([³H]SAM) is often used for detection.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stopping the Reaction: Terminate the reaction by adding a quenching solution.

-

Detection of Product: The radiolabeled product is separated from the unreacted [³H]SAM, often by extraction and subsequent scintillation counting. Alternatively, non-radioactive methods using HPLC-MS/MS can be employed to detect the methylated product[9][10][32][33][37].

Analysis of the CoQ Synthome by Blue Native PAGE

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a technique used to separate intact protein complexes from biological membranes, making it ideal for studying the CoQ synthome[12][26][34][38][39].

Methodology:

-

Mitochondrial Isolation and Solubilization: Isolate mitochondria from cells or tissues and gently solubilize the mitochondrial membranes using a mild non-ionic detergent (e.g., digitonin) to preserve protein complexes.

-

BN-PAGE: The solubilized protein complexes are separated on a native polyacrylamide gel. The Coomassie Blue G-250 dye in the loading buffer binds to the protein complexes, providing the necessary negative charge for migration in the electric field while maintaining their native structure.

-

Visualization and Identification: The separated complexes can be visualized by in-gel activity assays for specific respiratory chain complexes or by immunoblotting with antibodies against specific COQ proteins. For more detailed analysis, a second dimension of SDS-PAGE can be run to separate the individual subunits of the complexes.

Conclusion

The this compound biosynthesis pathway is a complex and tightly regulated process that is fundamental to cellular health. This guide has provided a detailed overview of the pathway, including its key enzymes, intermediates, and regulatory mechanisms. The experimental protocols outlined here provide a foundation for researchers to further investigate this critical metabolic pathway. A deeper understanding of CoQ10 biosynthesis will be instrumental in the development of novel therapeutic strategies for a range of diseases associated with mitochondrial dysfunction and oxidative stress.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human COQ4 deficiency: delineating the clinical, metabolic and neuroimaging phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing Protein 4-hydroxybenzoate polyprenyltransferase, mitochondrial (HMDBP03700) [hmdb.ca]

- 9. uniprot.org [uniprot.org]

- 10. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Two dimensional blue native/SDS-PAGE to identify mitochondrial complex I subunits modified by 4-hydroxynonenal (HNE) [frontiersin.org]

- 13. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 14. sciforum.net [sciforum.net]

- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Idebenone and this compound are novel PPARα/γ ligands, with potential for treatment of fatty liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cusabio.com [cusabio.com]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. uab.edu [uab.edu]

- 27. Protein scaffolds: A tool for multi-enzyme assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Identification of three cAMP-dependent protein kinase (PKA) phosphorylation sites within the major intracellular domain of neuronal nicotinic receptor alpha4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. youtube.com [youtube.com]

- 33. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 35. mdpi.com [mdpi.com]

- 36. mdpi.com [mdpi.com]

- 37. A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Modified Blue Native Gel Approach for Analysis of Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Blue-Native Electrophoresis to Study the OXPHOS Complexes | Springer Nature Experiments [experiments.springernature.com]

Coenzyme Q10: The Linchpin of the Mitochondrial Respiratory Chain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), a lipophilic molecule endogenously synthesized, is an indispensable component of the mitochondrial electron transport chain (ETC). This guide provides a comprehensive technical overview of CoQ10's pivotal role in mitochondrial respiration, its intricate interactions with the ETC complexes, and its broader implications in cellular bioenergetics and signaling. We delve into the quantitative distribution of CoQ10 across human tissues, detail robust experimental protocols for its analysis and the assessment of mitochondrial function, and visualize key pathways and workflows to facilitate a deeper understanding of its complex biology. This document is intended to serve as a critical resource for professionals engaged in mitochondrial research and the development of therapeutics targeting cellular metabolism.

The Core Function of this compound in Mitochondrial Respiration

This compound, also known as ubiquinone, is a vital mobile electron carrier within the inner mitochondrial membrane. Its primary role is to shuttle electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase). This electron transfer is a cornerstone of oxidative phosphorylation, the process that generates the vast majority of cellular adenosine triphosphate (ATP).

The function of CoQ10 is intrinsically linked to its ability to exist in three redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical (ubisemiquinone), and the fully reduced form (ubiquinol). This capacity to accept and donate one or two electrons allows it to interface between the two-electron donor, NADH, and the one-electron accepting cytochromes of Complex III.[1]

The transfer of electrons by CoQ10 is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space by Complexes I and III. This process establishes a proton-motive force, an electrochemical gradient that drives the synthesis of ATP by ATP synthase (Complex V).

The Q-Cycle: A Central Mechanism

At Complex III, ubiquinol (QH2) donates its two electrons in a bifurcated process known as the Q-cycle. One electron is transferred to the Rieske iron-sulfur protein and subsequently to cytochrome c1 and then to cytochrome c. The second electron is passed to the b-hemes of Complex III and then to a molecule of ubiquinone, reducing it to a semiquinone radical. A second iteration of this process fully reduces the semiquinone to ubiquinol, effectively recycling one of the two ubiquinol molecules consumed. This cycle contributes to the proton gradient by releasing four protons into the intermembrane space for every two electrons transferred to cytochrome c.[2][3]

Quantitative Analysis of this compound

The concentration and redox state of CoQ10 vary significantly across different tissues, reflecting their metabolic demands. Organs with high energy requirements, such as the heart, kidneys, and liver, exhibit the highest concentrations of CoQ10.[4][5] The majority of CoQ10 in tissues and plasma exists in its reduced form, ubiquinol, which also functions as a potent antioxidant.[6][7]

| Human Tissue | Total CoQ10 (µg/g wet weight) | Ubiquinol (% of Total CoQ10) |

| Heart | 114 | ~50% |

| Kidney | 67 | ~73% |

| Liver | 55 | ~95% |

| Muscle | 40 | ~60% |

| Pancreas | 37 | Not Reported |

| Spleen | 25 | ~87% |

| Lung | 8 | ~25% |

| Brain | 13 | ~23% |

| Plasma | 0.8-1.2 (µg/mL) | ~95% |

Table 1: this compound Distribution and Redox State in Human Tissues and Plasma. Data compiled from multiple sources.[4][6][7][8][9]

| Mitochondrial Complex | Kinetic Parameter | Value | Notes |

| Complex I (NADH:ubiquinone oxidoreductase) | Km for CoQ1 | ~20-60 µM | The Km is lower in the presence of endogenous CoQ10.[10] |

| Complex II (Succinate dehydrogenase) | Km for Decylubiquinone | ~50 µM | Varies depending on the CoQ analog used. |

| Complex III (Ubiquinol:cytochrome c oxidoreductase) | Km for Decylubiquinol | ~5 µM | Determined in bovine heart mitochondria.[11] |

Table 2: Apparent Kinetic Parameters of Coenzyme Q Analogs with Mitochondrial Respiratory Complexes. These values are approximations and can vary based on the experimental system and CoQ analog used.[10][11][12][13]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of total CoQ10 in a muscle biopsy.

3.1.1. Sample Preparation

-

Weigh approximately 20-50 mg of frozen muscle tissue.

-

Homogenize the tissue in 1 mL of ice-cold 1-propanol.

-

Add 5 µL of an internal standard (e.g., CoQ9).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of mobile phase.

3.1.2. HPLC with Electrochemical Detection (HPLC-ED)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A solution of methanol:ethanol (e.g., 60:40 v/v) containing a supporting electrolyte such as lithium perchlorate.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrochemical detector with the potential set to +500 mV for the detection of ubiquinol and ubiquinone. A dual-electrode system can be used to simultaneously measure both forms.[15]

-

Quantification: Calculate the concentration of CoQ10 based on the peak area relative to the internal standard and a standard curve.

Assay of Mitochondrial Respiratory Chain Complex Activities

These spectrophotometric assays are performed on isolated mitochondria.

3.2.1. Complex I (NADH:Ubiquinone Oxidoreductase) Activity This assay measures the rotenone-sensitive oxidation of NADH.

-

Reaction Buffer: 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA, and 0.13 mM NADH.

-

Procedure: a. Add isolated mitochondria (20-50 µg protein) to the reaction buffer in a cuvette. b. Add 65 µM ubiquinone-1 as the electron acceptor. c. Monitor the decrease in absorbance at 340 nm (the oxidation of NADH) for 3-5 minutes. d. In a parallel experiment, pre-incubate the mitochondria with rotenone (a Complex I inhibitor) for 5 minutes before adding NADH to determine the non-specific NADH oxidation. e. The Complex I activity is the rotenone-sensitive rate of NADH oxidation.[16][17]

3.2.2. Complex II + III (Succinate:Cytochrome c Reductase) Activity This assay measures the reduction of cytochrome c, which is dependent on the activities of both Complex II and Complex III.

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN, 20 mM succinate, and 50 µM oxidized cytochrome c.

-

Procedure: a. Add isolated mitochondria (10-30 µg protein) to the reaction buffer containing succinate. b. Add rotenone to inhibit any electron flow from Complex I. c. Initiate the reaction by adding oxidized cytochrome c. d. Monitor the increase in absorbance at 550 nm (the reduction of cytochrome c) for 3-5 minutes. e. The activity can be inhibited by antimycin A (a Complex III inhibitor) to confirm specificity.[18]

3.2.3. ATP Synthase (Complex V) Activity This assay measures the oligomycin-sensitive ATPase activity of Complex V.

-

Reaction Buffer: A buffer containing an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase) and an enzyme that couples ADP production to NADH oxidation (lactate dehydrogenase).[19][20]

-

Procedure: a. Add isolated mitochondria (30-50 µg protein) to the reaction buffer. b. Initiate the reaction by adding ATP. c. Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis. d. In a parallel experiment, pre-incubate the mitochondria with oligomycin (an ATP synthase inhibitor) to determine the non-Complex V ATPase activity. e. The ATP synthase activity is the oligomycin-sensitive rate of NADH oxidation.[21]

Signaling Pathways and Experimental Workflows

Beyond its bioenergetic role, CoQ10 influences cellular signaling pathways, notably those involved in inflammation and metabolism.

This compound's Role in Cellular Signaling

CoQ10 has been shown to modulate the activity of the transcription factors NF-κB and PPARα. By inhibiting the activation of NF-κB, CoQ10 can attenuate inflammatory responses.[5][22][23] Conversely, it can activate PPARα, a key regulator of fatty acid oxidation.[21][24]

Figure 1: The central role of this compound in the mitochondrial electron transport chain.

Figure 2: A simplified representation of the Q-cycle at Complex III.

Figure 3: A general experimental workflow for investigating the role of CoQ10 in mitochondrial function.

Figure 4: this compound's influence on NF-κB and PPARα signaling pathways.

Conclusion

This compound is a multifaceted molecule that lies at the heart of cellular energy production. Its role as a mobile electron carrier in the mitochondrial respiratory chain is fundamental to ATP synthesis. Furthermore, its influence on cellular signaling pathways underscores its broader importance in maintaining cellular homeostasis. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting CoQ10 and mitochondrial function. A thorough understanding of the intricate mechanisms governing CoQ10's function is paramount for the development of novel strategies to combat a wide range of metabolic and age-related diseases.

References

- 1. abcam.co.jp [abcam.co.jp]

- 2. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]

- 3. Coenzyme_Q_-_cytochrome_c_reductase [bionity.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound in human blood: Native levels and determinants of oxidation during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma ratio of ubiquinol and ubiquinone as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hmlfunctionalcare.com [hmlfunctionalcare.com]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical Diagnosis of this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Technical Aspects of this compound Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial complex activity assays [protocols.io]

- 18. Microplate-based kinetic method for assay of mitochondrial NADH-- and succinate--cytochrome c reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 20. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Idebenone and this compound are novel PPARα/γ ligands, with potential for treatment of fatty liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound attenuated β-amyloid25-35-induced inflammatory responses in PC12 cells through regulation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound increases the fatty acid oxidation through AMPK-mediated PPARα induction in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanism of Action of Coenzyme Q10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), a lipophilic molecule endogenously synthesized in the human body, is a critical component of the mitochondrial electron transport chain and a potent antioxidant. Its mechanism of action as an antioxidant is multifaceted, extending beyond simple radical scavenging to include the regeneration of other key antioxidants and the modulation of cellular signaling pathways. In its reduced form, ubiquinol (CoQ10H2), it directly neutralizes free radicals, inhibits the oxidation of lipids, proteins, and DNA, and is the first antioxidant consumed during low-density lipoprotein (LDL) oxidation. Furthermore, CoQ10 is crucial for regenerating α-tocopherol (vitamin E) and ascorbate (vitamin C), enhancing the cellular antioxidant network. By facilitating efficient electron transfer in mitochondria, it also minimizes the leakage of electrons that leads to the formation of reactive oxygen species (ROS), thus preventing oxidative stress at its source. This guide provides an in-depth examination of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Antioxidant Mechanisms of Action

This compound's antioxidant capabilities are primarily executed by its reduced form, ubiquinol (CoQ10H2), which constitutes over 90% of the CoQ10 in human circulation. The mechanism is threefold: direct scavenging of radicals, regeneration of other antioxidants, and prevention of ROS formation within the mitochondria.

The Redox States of this compound

CoQ10 exists in three interchangeable oxidation states: the fully oxidized form (ubiquinone), a radical semiquinone intermediate, and the fully reduced form (ubiquinol). This ability to accept and transfer one or two electrons is fundamental to both its role in the electron transport chain and its function as a potent antioxidant.

Caption: The redox cycle of this compound.

Direct Scavenging of Reactive Oxygen Species (ROS)

Ubiquinol is an effective fat-soluble antioxidant that protects cellular membranes and lipoproteins from oxidation. It directly donates electrons to neutralize lipid peroxyl radicals (LOO•), which are highly damaging molecules that propagate lipid peroxidation. This action halts the chain reaction of oxidative damage to membrane phospholipids.

Regeneration of Other Antioxidants

CoQ10 plays a pivotal role in recycling other essential antioxidants, thereby maintaining the integrity of the cellular antioxidant defense system. It is capable of regenerating both the lipophilic antioxidant α-tocopherol (vitamin E) and the hydrophilic antioxidant ascorbate (vitamin C). When α-tocopherol neutralizes a lipid peroxyl radical, it becomes the α-tocopheroxyl radical (α-TO•). Ubiquinol can then donate a hydrogen atom to this radical, regenerating the active α-tocopherol and forming the semiquinone radical in the process. This interaction is critical for protecting membranes from lipid peroxidation.

Caption: Regeneration of α-tocopherol by ubiquinol.

Role in Mitochondrial Bioenergetics and Prevention of ROS Production

CoQ10 is a central component of the mitochondrial electron transport chain (ETC), where it transfers electrons from Complexes I and II to Complex III. This process is essential for the production of ATP. A well-functioning ETC minimizes the "leakage" of electrons to oxygen, which is a primary source of superoxide anion (O2•−) production. By maintaining the efficiency of electron flow, CoQ10 inherently reduces the generation of ROS at its source. The ratio of its reduced to oxidized form (CoQH2/CoQ) acts as a sensor for the metabolic status of the mitochondria, influencing the formation of respiratory supercomplexes and modulating ROS production.

Caption: CoQ10's role in the mitochondrial ETC.

Modulation of Antioxidant Signaling Pathways

Beyond its direct antioxidant roles, CoQ10 influences the expression of genes involved in cellular defense. It has been shown to modulate the Keap1/Nrf2/ARE pathway, a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification enzymes.

Studies in diabetic rat models have shown that CoQ10 supplementation can up-regulate the mRNA expression of Nrf2 and its target genes, such as Heme oxygenase 1 (HO-1) and NADPH dehydrogenase quinone 1 (NQO1). This leads to an increased synthesis of endogenous antioxidant enzymes, thereby bolstering the cell's overall capacity to combat oxidative stress.

Caption: CoQ10's influence on the Nrf2-Keap1 pathway.

Quantitative Assessment of this compound Antioxidant Efficacy

The antioxidant effects of CoQ10 supplementation have been quantified in numerous clinical trials. Meta-analyses of these studies provide robust evidence of its ability to modulate biomarkers of oxidative stress.

Table 1: Effect of CoQ10 Supplementation on Key Oxidative Stress Markers Data synthesized from meta-analyses of randomized controlled trials.

| Biomarker | Effect of CoQ10 Supplementation | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Significance (p-value) |

| Malondialdehyde (MDA) | Significant Decrease | -0.77 to -2.74 | [-1.06, -0.47] to [-3.89, -1.58] | < 0.001 |

| Total Antioxidant Capacity (TAC) | Significant Increase | 1.83 to 3.40 | [1.07, 2.59] to [1.98, 4.83] | < 0.001 |

| Superoxide Dismutase (SOD) | Significant Increase | 0.47 to 1.22 | [0.00, 0.94] to [0.32, 2.12] | ≤ 0.05 |

| Glutathione Peroxidase (GPx) | No Significant Effect | 1.01 | [-0.97, 2.99] | Not Significant |

| Catalase (CAT) | No Significant Effect | 1.83 | [-1.10, 4.76] | Not Significant |

Note: MDA is a marker of lipid peroxidation. TAC measures the overall antioxidant capacity of a biological sample. SOD, GPx, and CAT are key endogenous antioxidant enzymes.

Subgroup analyses suggest that supplementation with 100–150 mg/day provides optimal benefits for improving TAC, MDA, and SOD levels.

Key Experimental Protocols

Quantification of this compound in Biological Samples (HPLC)

This protocol is based on methods described for tissue and mitochondrial CoQ10 extraction and measurement.

Objective: To extract and quantify the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ10 from tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.

Methodology:

-

Homogenization: Homogenize ~100 mg of tissue in a cold potassium phosphate buffer (pH 7.4) on ice.

-

Extraction:

-

Add ethanol containing an antioxidant like butylated hydroxytoluene (BHT) to the homogenate to precipitate proteins.

-

Add a nonpolar solvent, such as hexane, to extract the lipophilic CoQ10.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Drying and Reconstitution:

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., ethanol).

-

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase typically consisting of a mixture of methanol/ethanol and a buffer.

-

Detect CoQ10 forms using a UV detector (at ~275 nm) or an electrochemical detector for higher sensitivity, especially for the reduced form.

-

Quantify concentrations by comparing peak areas to those of known standards.

-

Caption: Experimental workflow for HPLC quantification of CoQ10.

Measurement of Radical Scavenging Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging capacity of antioxidants.

Objective: To measure the ability of CoQ10 to scavenge the stable DPPH radical.

Methodology:

-

Preparation: Prepare a stock solution of DPPH in a solvent like ethanol or methanol. Prepare various concentrations of CoQ10 (typically the ubiquinol form).

-

Reaction: Add the CoQ10 solution to the DPPH solution. A control sample contains only the solvent and the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically ~517 nm).

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition, using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.

-

Assessment of Lipid Peroxidation (TBARS Assay for MDA)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Objective: To quantify the level of MDA in a biological sample as an index of oxidative damage to lipids.

Methodology:

-

Sample Preparation: Use tissue homogenate or plasma supernatant.

-

Reaction:

-

Add an acidic solution (e.g., trichloroacetic acid, TCA) to the sample to precipitate proteins and release MDA.

-

Add thiobarbituric acid (TBA) solution.

-

-

Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow MDA to react with TBA, forming a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration using an extinction coefficient or by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

The antioxidant action of this compound is a sophisticated, multi-layered mechanism integral to cellular protection. Its efficacy stems not only from its capacity to directly neutralize reactive oxygen species but also from its synergistic role in regenerating other vital antioxidants and its fundamental function in mitochondrial bioenergetics, which preempts oxidative stress at its origin. Furthermore, its ability to upregulate endogenous antioxidant defenses via the Nrf2 signaling pathway underscores its role as a modulator of cellular redox homeostasis. For drug development professionals and researchers, understanding these distinct yet interconnected mechanisms is crucial for designing therapeutic strategies that leverage CoQ10's protective properties against conditions hallmarked by oxidative stress.

Coenzyme Q10's Impact on Cellular Bioenergetics: A Technical Guide

Introduction

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a lipid-soluble molecule synthesized endogenously by the human body and present in every cell.[1][2] It is a critical component of cellular machinery, playing a dual role essential for life. Primarily, it functions as a vital cofactor in the mitochondrial electron transport chain (ETC), where it is indispensable for the production of adenosine triphosphate (ATP), the cell's main energy currency.[3][4][5] Concurrently, its reduced form, ubiquinol, acts as a potent antioxidant, protecting cellular membranes, proteins, and DNA from oxidative damage.[1][6][7] This guide provides an in-depth examination of CoQ10's core mechanisms, its influence on key signaling pathways, and the experimental protocols used to quantify its effects, tailored for researchers and drug development professionals.

Core Mechanisms of this compound

Role in the Mitochondrial Electron Transport Chain (ETC)

CoQ10 is a central mobile electron carrier in the mitochondrial ETC, the fundamental process of cellular respiration.[3][5] Located within the inner mitochondrial membrane, its primary function is to shuttle electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[3][5][8]

This electron transfer is facilitated by CoQ10's ability to exist in three redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (ubiquinol).[4] The transfer of electrons through the "Q cycle" at Complex III contributes to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthase (Complex V) to produce ATP.[9][10]

References

- 1. CoQ10 Helps Promote Mitochondrial Function [casi.org]

- 2. This compound: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 3. Frontiers | this compound Supplementation in Aging and Disease [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Metabolic Targets of this compound in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Bioenergetic and Antioxidant Properties of this compound: Recent Developments | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Q cycle - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The intricate Regulation of Coenzyme Q10 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10), an essential component of the mitochondrial respiratory chain and a potent antioxidant, is subject to complex regulatory mechanisms that fine-tune its biosynthesis in response to cellular needs. The expression of the COQ genes, which encode the enzymatic machinery for CoQ10 production, is controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational stages. This technical guide provides an in-depth exploration of these regulatory networks, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. Understanding these regulatory processes is paramount for developing therapeutic strategies for CoQ10 deficiencies and related mitochondrial disorders.

I. Transcriptional Regulation of COQ Gene Expression

The transcription of COQ genes is dynamically regulated by a variety of transcription factors that respond to cellular stress, nutrient availability, and inflammatory signals.

Key Transcriptional Regulators and Signaling Pathways

-

Oxidative Stress Response: In response to oxidative stress, the expression of several COQ genes is upregulated. This response is mediated by stress-responsive transcription factors such as Msn2/4p, Yap1p, and Hsf1p in yeast.[1]

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in the upregulation of COQ7 gene expression in response to certain stimuli, linking CoQ10 biosynthesis to inflammatory and cellular survival pathways.[2][3]

-

Nutrient Sensing: The availability of different carbon sources and amino acid deprivation can significantly alter the expression of COQ genes.[1] For instance, in yeast, the transcription factor Gcn4p induces the expression of most COQ genes during amino acid starvation.[1]

Quantitative Data on Transcriptional Regulation

The following table summarizes the observed changes in the expression of genes involved in CoQ10 biosynthesis and related pathways under various conditions.

| Gene/Protein | Condition | Organism/Cell Line | Fold Change/Effect | Reference |

| NF-κB Pathway Genes | Dextran Sulfate Sodium (DSS)-induced colitis | Mice | Multiple gene expression changes reported as mean fold change. | [4] |

| NF-κB | CoQ10 supplementation during exercise | Rat (Heart) | 45% decrease | [5] |

| NF-κB | CoQ10 supplementation during exercise | Rat (Liver) | 26% decrease | [5] |

| NF-κB | CoQ10 supplementation during exercise | Rat (Muscle) | 44% decrease | [5] |

| IκB | CoQ10 supplementation during exercise | Rat (Heart) | 179% increase | [5] |

| IκB | CoQ10 supplementation during exercise | Rat (Liver) | 111% increase | [5] |

| IκB | CoQ10 supplementation during exercise | Rat (Muscle) | 127% increase | [5] |

| Nrf2 | CoQ10 supplementation during exercise | Rat (Heart) | 167% increase | [5] |

| Nrf2 | CoQ10 supplementation during exercise | Rat (Liver) | 165% increase | [5] |

| Nrf2 | CoQ10 supplementation during exercise | Rat (Muscle) | 90% increase | [5] |

| HO-1 | CoQ10 supplementation during exercise | Rat (Heart) | 107% increase | [5] |

| HO-1 | CoQ10 supplementation during exercise | Rat (Liver) | 156% increase | [5] |

| HO-1 | CoQ10 supplementation during exercise | Rat (Muscle) | 114% increase | [5] |

Signaling Pathway Diagram: NF-κB Regulation of COQ7

References

- 1. A non-canonical Puf3p-binding sequence regulates CAT5/COQ7 mRNA under both fermentable and respiratory conditions in budding yeast | PLOS One [journals.plos.org]

- 2. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fold-change of nuclear NF-κB determines TNF-induced transcription in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Coenzyme Q10: A Pivotal Modulator in Cellular Redox Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), a lipophilic molecule ubiquitous in cellular membranes, is a critical component of the mitochondrial electron transport chain and a potent antioxidant.[1] Beyond its established bioenergetic and antioxidant roles, CoQ10 is emerging as a significant modulator of cellular redox signaling pathways.[2][3] This technical guide provides a comprehensive overview of the multifaceted functions of CoQ10 in redox signaling, with a particular focus on its interplay with the Nrf2, NF-κB, and MAPK pathways. This document details the molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development endeavors in this field.

Introduction: The Dual Role of this compound

This compound, also known as ubiquinone, is an endogenously synthesized, vitamin-like substance crucial for cellular function.[1] Its primary role lies within the inner mitochondrial membrane, where it facilitates electron transfer between respiratory chain complexes, a process essential for adenosine triphosphate (ATP) synthesis.[1][4] In its reduced form, ubiquinol, CoQ10 acts as a powerful lipid-soluble antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[2][3]

Recent research has illuminated a more nuanced role for CoQ10, extending beyond its bioenergetic and direct antioxidant functions. It is now recognized as a key player in redox signaling, capable of both pro-oxidant and antioxidant signaling activities that influence gene expression and cellular responses to stress.[5] This guide delves into the intricate mechanisms by which CoQ10 modulates critical signaling pathways, thereby impacting cellular homeostasis, inflammation, and apoptosis.

This compound in the Mitochondrial Electron Transport Chain and Redox Homeostasis

The canonical function of CoQ10 is as an electron carrier in the mitochondrial respiratory chain, shuttling electrons from Complex I and Complex II to Complex III.[2][4] This process is fundamental to the generation of the proton gradient that drives ATP synthesis. The redox state of the CoQ pool (the ratio of ubiquinone to ubiquinol) is a dynamic indicator of the cell's metabolic state and can influence the production of reactive oxygen species (ROS).

CoQ10 also plays a role as an obligatory cofactor for the function of uncoupling proteins (UCPs), which can dissipate the mitochondrial proton gradient to produce heat instead of ATP.[3][6] This process can modulate mitochondrial ROS production. Furthermore, CoQ10 deficiency has been shown to decrease the expression of UCP1, impacting thermogenesis and mitochondrial respiration.[7][8]

Modulation of Key Redox Signaling Pathways by this compound

CoQ10 exerts significant influence over several key signaling pathways that are central to the cellular response to oxidative stress and inflammation.

The Nrf2 Signaling Pathway: Upregulating Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes.

This compound has been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's antioxidant capacity.[9][10] Treatment with CoQ10 increases the expression of Nrf2 and its downstream target, NAD(P)H quinone dehydrogenase 1 (NQO1).[9] This activation of the Nrf2/ARE pathway by CoQ10 contributes to its protective effects against oxidative stress-induced cellular damage.[10][11]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

The NF-κB Signaling Pathway: Attenuating Inflammation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.

This compound has demonstrated anti-inflammatory effects by modulating the NF-κB pathway.[12][13] Studies have shown that CoQ10 supplementation can decrease the levels of activated NF-κB (p-p65) while increasing the levels of its inhibitor, IκB.[9][12] By inhibiting NF-κB activation, CoQ10 can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway: A Complex Regulatory Role

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The main MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

This compound has been shown to inhibit the activation of MAPK signaling pathways in various contexts. For instance, CoQ10 can prevent the interleukin-1 beta-induced inflammatory response in chondrocytes by inhibiting MAPK signaling.[14] It has also been demonstrated to inactivate the PI3K/AKT/mTOR and MAPK pathways in RANKL-induced osteoclastogenesis.[15] The inhibitory effect of CoQ10 on MAPK pathways contributes to its anti-inflammatory and anti-apoptotic properties.[16]

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Quantitative Data on this compound's Effects

The modulatory effects of this compound on redox signaling pathways have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Nrf2 and NF-κB Pathway Components

| Parameter | Tissue/Cell Type | Treatment Conditions | Result | Reference |

| Nrf2 Protein Levels | Rat Spinal Cord | SCI + CoQ10 | Significantly increased vs. SCI group | [9] |

| NQO1 Protein Levels | Rat Spinal Cord | SCI + CoQ10 | Significantly increased vs. SCI group | [9] |

| p-p65 Protein Levels | Rat Spinal Cord | SCI + CoQ10 | Significantly decreased vs. SCI group | [9] |

| NF-κB Protein Levels | Rat Heart, Liver, Muscle | Exercise + Q10 (300 mg/kg/day for 6 weeks) | Decreased by 45%, 26%, and 44% respectively vs. exercise alone | [17][18] |

| IκB Protein Levels | Rat Heart, Liver, Muscle | Exercise + Q10 (300 mg/kg/day for 6 weeks) | Increased by 179%, 111%, and 127% respectively vs. exercise alone | [17][18] |

| Nrf2 Protein Levels | Rat Heart, Liver, Muscle | Exercise + Q10 (300 mg/kg/day for 6 weeks) | Increased by 167%, 165%, and 90% respectively vs. exercise alone | [12][17] |

| HO-1 Protein Levels | Rat Heart, Liver, Muscle | Exercise + Q10 (300 mg/kg/day for 6 weeks) | Increased by 107%, 156%, and 114% respectively vs. exercise alone | [12][17] |

| Nrf2 mRNA Expression | Diabetic Rat Liver | Diabetic + CoQ10 (10 mg/Kg for 6 weeks) | Significantly up-regulated (0.85±0.3 vs. 0.38±0.2 folds in diabetic) | [10][19] |

| Keap1 mRNA Expression | Diabetic Rat Liver | Diabetic + CoQ10 (10 mg/Kg for 6 weeks) | Significantly inhibited (1.1±0.6 vs. 2.1±0.9 folds in diabetic) | [10][19] |

| HO-1 mRNA Expression | Diabetic Rat Liver | Diabetic + CoQ10 (10 mg/Kg for 6 weeks) | Significantly up-regulated (0.94±0.2 vs. 0.27±0.1 folds in diabetic) | [10][19] |

| NQO1 mRNA Expression | Diabetic Rat Liver | Diabetic + CoQ10 (10 mg/Kg for 6 weeks) | Significantly up-regulated (0.88±0.5 vs. 0.26±0.1 folds in diabetic) | [10][19] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Study Population/Model | Treatment Conditions | Result | Reference |

| Malondialdehyde (MDA) | Rat Spinal Cord Injury | SCI + CoQ10 | Significantly decreased vs. SCI group | [9] |

| Superoxide Dismutase (SOD) | Rat Spinal Cord Injury | SCI + CoQ10 | Significantly increased vs. SCI group | [9] |

| Glutathione (GSH) | Rat Spinal Cord Injury | SCI + CoQ10 | Significantly increased vs. SCI group | [9] |

| Malondialdehyde (MDA) | Meta-analysis of RCTs | CoQ10 supplementation | Significantly reduced (SMD -2.74) | [20] |

| Total Antioxidant Capacity (TAC) | Meta-analysis of RCTs | CoQ10 supplementation | Significantly increased (SMD 3.40) | [20] |

| Superoxide Dismutase (SOD) Activity | Meta-analysis of RCTs | CoQ10 supplementation | Significantly increased (SMD 1.22) | [20] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the context of CoQ10 and redox signaling research.

Measurement of this compound Levels

Principle: Quantification of CoQ10 in biological samples is typically performed using High-Performance Liquid Chromatography (HPLC).[21][22]

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or use plasma/serum. For tissues, extraction is often done with a solvent like 1-propanol.[23] For blood, a single drop can be sufficient with specialized methods.[24]

-

Extraction: Perform liquid-liquid extraction using a non-polar solvent such as hexane.[25]

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 column.[25] An isocratic elution with a mobile phase such as 5 mM ammonium formate in 2-propanol/methanol (60:40) can be used.[25]

-

Detection: Detection can be achieved using a diode array detector (DAD) at 275 nm or an electrochemical detector (ECD) for higher sensitivity.[22][26] Mass spectrometry (MS) can also be coupled with HPLC for highly selective and sensitive quantification.[25]

-

Quantification: Calculate CoQ10 concentration based on a standard curve generated with known concentrations of CoQ10. An internal standard, such as CoQ11 or a deuterated form of CoQ10, should be used for accurate quantification.[24]

Caption: General workflow for the measurement of this compound by HPLC.

Assessment of Nrf2 Pathway Activation

Principle: Activation of the Nrf2 pathway can be assessed by measuring the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1) using Western blotting.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Evaluation of NF-κB and MAPK Pathway Activation

Principle: The activation of NF-κB and MAPK pathways is often assessed by measuring the phosphorylation status of key proteins (e.g., p65 for NF-κB; ERK, JNK, p38 for MAPK) via Western blotting.

Protocol Outline: The protocol is similar to that for Nrf2 pathway activation, with the primary antibodies being specific for the phosphorylated and total forms of p65, ERK, JNK, and p38. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of pathway activation.

Conclusion and Future Directions

This compound is a pleiotropic molecule with a well-established role in mitochondrial bioenergetics and a growing body of evidence supporting its function as a critical modulator of redox signaling pathways. Its ability to influence the Nrf2, NF-κB, and MAPK pathways underscores its potential as a therapeutic agent in conditions associated with oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[27][28]

For drug development professionals, the multifaceted nature of CoQ10 presents both opportunities and challenges. Its favorable safety profile and endogenous nature make it an attractive candidate for supplementation and therapeutic development. However, its lipophilic nature and consequent variable bioavailability necessitate the development of novel formulations to enhance its absorption and tissue distribution.[1]

Future research should focus on elucidating the precise molecular targets of CoQ10 within these signaling cascades and exploring the synergistic effects of CoQ10 with other therapeutic agents. Further large-scale, well-controlled clinical trials are warranted to establish optimal dosing and therapeutic applications of CoQ10 in various disease states. A deeper understanding of CoQ10's role in redox signaling will undoubtedly pave the way for innovative therapeutic strategies targeting a wide range of pathologies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioenergetic and antioxidant properties of this compound: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coenzyme Q biosynthesis and its role in the respiratory chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual involvement of this compound in redox signaling and inhibition of death signaling in the rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coenzyme Q is an obligatory cofactor for uncoupling protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CoQ Regulates Brown Adipose Tissue Respiration and Uncoupling Protein 1 Expression [escholarship.org]

- 9. This compound suppresses oxidative stress and apoptosis via activating the Nrf-2/NQO-1 and NF-κB signaling pathway after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. This compound Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alleviating effects of this compound supplements on biomarkers of inflammation and oxidative stress: results from an umbrella meta-analysis [frontiersin.org]

- 14. This compound Prevents the Interleukin-1 Beta Induced Inflammatory Response via Inhibition of MAPK Signaling Pathways in Rat Articular Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. This compound alleviates testicular endocrine and spermatogenic dysfunction induced by high-fat diet in male Wistar rats: Role of adipokines, oxidative stress and MAPK/ERK/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Antioxidant Effects of this compound against Hyperglycemia-Mediated Oxidative Stress by Focusing on Nrf2/Keap1/HO-1 Signaling Pathway in the Liver of Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. Measurement of CoQ10 [bio-protocol.org]

- 22. mdpi.com [mdpi.com]

- 23. CoQ10 Measurement [bio-protocol.org]

- 24. A new method to determine the level of this compound in one drop of human blood for biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Supplementation for the Reduction of Oxidative Stress: Clinical Implications in the Treatment of Chronic Diseases [mdpi.com]

- 28. This compound Supplementation for the Reduction of Oxidative Stress: Clinical Implications in the Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Quantification of Ubiquinone and Ubiquinol using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q10 (CoQ10) is a vital, lipid-soluble antioxidant and a key component of the mitochondrial electron transport chain, existing in both an oxidized form (ubiquinone) and a reduced form (ubiquinol). The ratio of ubiquinol to ubiquinone is considered a biomarker for oxidative stress. Therefore, the simultaneous quantification of both forms is crucial in various fields, including clinical diagnostics, nutritional science, and pharmaceutical development. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous determination of ubiquinone and ubiquinol in various sample matrices.

Principle

This method utilizes reversed-phase HPLC to separate ubiquinone and ubiquinol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection is achieved by monitoring the UV absorbance at 275 nm, a wavelength at which both ubiquinone and ubiquinol exhibit significant absorbance.[1][2][3][4] Sample preparation involves protein precipitation and liquid-liquid extraction to isolate the analytes from the sample matrix and prevent the oxidation of ubiquinol.

Experimental Protocols

Reagents and Materials

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

1-Propanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF) (HPLC grade)

-

Hexane (HPLC grade)

-

Water (HPLC grade)

-

Ubiquinone standard

-

Ubiquinol standard

-

Perchloric acid

-

Sodium hydroxide

-

Ferric chloride (for total CoQ10 determination)[5]

-

Internal Standard (e.g., Coenzyme Q9)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

-

Autosampler

-

Centrifuge

-

Vortex mixer

-

Evaporation unit (e.g., nitrogen evaporator)

-

Analytical balance

-

Volumetric flasks and pipettes

Sample Preparation (Plasma/Serum)

-

Precipitation: To 200 µL of plasma or serum in a centrifuge tube, add 800 µL of ice-cold 1-propanol.[2]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes at 4°C.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Injection: Inject a portion of the supernatant (e.g., 20 µL) directly into the HPLC system.[2]

To prevent the oxidation of ubiquinol, all sample preparation steps should be carried out on ice and protected from light.[2]

Sample Preparation (Dietary Supplements - Capsules)

-

Extraction: Extract the contents of the capsules with a suitable solvent mixture such as acetonitrile:tetrahydrofuran:water (55:40:5, v/v/v).[5]

-

Sonication: Sonicate the mixture for approximately 30 minutes.[4]

-

Dilution: Dilute the extract to an appropriate concentration with the mobile phase.

-

Filtration: Filter the diluted extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 1-Propanol:Methanol (60:40, v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 30 °C[7] |

| UV Detection | 275 nm[1][2][3] |

| Run Time | Approximately 15 minutes[7] |

Method Validation Data

The following tables summarize the quantitative data from validated HPLC-UV methods for the simultaneous analysis of ubiquinone and ubiquinol.

Table 1: Linearity

| Analyte | Range (mg/L) | Correlation Coefficient (r²) | Reference |

| This compound | 0.1 - 4.0 | > 0.995 | [2][5] |

Table 2: Precision

| Analyte | Within-day Precision (%CV) | Reference |

| This compound | 0.2 - 3.90 | [2] |

Table 3: Accuracy (Recovery)

| Analyte | Recovery (%) | Reference |

| This compound | 95.5 - 101.3 | [2] |

Table 4: Limits of Detection and Quantification

| Parameter | Value (µg/L) | Reference |

| Limit of Detection (LOD) | 5 | [2] |

| Limit of Quantification (LOQ) | 9 | [4] |

Visualizations

Caption: Experimental workflow for sample preparation and HPLC analysis.

Caption: Redox relationship between ubiquinone and ubiquinol.

Discussion

The presented HPLC-UV method provides a reliable and accessible approach for the simultaneous quantification of ubiquinone and ubiquinol. The simple one-step extraction procedure for plasma and serum samples minimizes sample handling and the risk of ubiquinol oxidation.[2] The method has been shown to be linear, precise, and accurate over a relevant concentration range.

For the analysis of total this compound, a pre-treatment step with an oxidizing agent like ferric chloride can be employed to convert all ubiquinol to ubiquinone before injection.[5] This allows for the determination of the total CoQ10 content when the individual redox states are not of interest.

While HPLC with electrochemical detection (ECD) or mass spectrometry (MS) can offer higher sensitivity, the HPLC-UV method is often sufficient for many applications and is more widely available in analytical laboratories.[3][6][8] Careful method validation is essential for ensuring the accuracy and reliability of the results, particularly concerning the stability of ubiquinol during sample processing.

Conclusion

This application note details a robust and validated HPLC-UV method for the simultaneous quantification of ubiquinone and ubiquinol. The provided protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals requiring the accurate measurement of this compound redox states in various matrices.

References

- 1. HPLC Determination of this compound and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]

- 2. smj.org.sa [smj.org.sa]

- 3. akjournals.com [akjournals.com]